molecular formula C13H15NO2S B14901991 Methyl 3-((4-cyanobenzyl)thio)-2-methylpropanoate

Methyl 3-((4-cyanobenzyl)thio)-2-methylpropanoate

Cat. No.: B14901991
M. Wt: 249.33 g/mol
InChI Key: WWFRCVZJKLWKJO-UHFFFAOYSA-N
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Description

Methyl 3-((4-cyanobenzyl)thio)-2-methylpropanoate is an organic compound with a complex structure that includes a cyanobenzyl group, a thioether linkage, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((4-cyanobenzyl)thio)-2-methylpropanoate typically involves the reaction of 4-cyanobenzyl chloride with a thiol compound, followed by esterification. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The esterification step can be carried out using methanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((4-cyanobenzyl)thio)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, bases like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Amides, esters.

Scientific Research Applications

Methyl 3-((4-cyanobenzyl)thio)-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-((4-cyanobenzyl)thio)-2-methylpropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The thioether and nitrile groups can play crucial roles in binding to molecular targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-((4-cyanophenyl)thio)-2-methylpropanoate: Similar structure but with a phenyl group instead of a benzyl group.

    Ethyl 3-((4-cyanobenzyl)thio)-2-methylpropanoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 3-((4-cyanobenzyl)thio)-2-methylpropanoate is unique due to the presence of both a cyanobenzyl group and a thioether linkage, which can impart distinct chemical and biological properties. Its specific combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H15NO2S

Molecular Weight

249.33 g/mol

IUPAC Name

methyl 3-[(4-cyanophenyl)methylsulfanyl]-2-methylpropanoate

InChI

InChI=1S/C13H15NO2S/c1-10(13(15)16-2)8-17-9-12-5-3-11(7-14)4-6-12/h3-6,10H,8-9H2,1-2H3

InChI Key

WWFRCVZJKLWKJO-UHFFFAOYSA-N

Canonical SMILES

CC(CSCC1=CC=C(C=C1)C#N)C(=O)OC

Origin of Product

United States

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